molecular formula C18H19ClN2O2S B12597249 3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 606133-71-5

3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B12597249
CAS No.: 606133-71-5
M. Wt: 362.9 g/mol
InChI Key: OJNJACWWCAJIBD-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core with a chloro and methyl substituent, and an indole moiety attached via an ethyl linker. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

    Sulfonamide Formation: The benzenesulfonamide core can be synthesized by reacting 3-chloro-4-methylbenzenesulfonyl chloride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the indole moiety with the benzenesulfonamide core using a suitable linker, such as ethylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Products with the chloro group replaced by the nucleophile.

Scientific Research Applications

3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
  • 3-chloro-4-methyl-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
  • 3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonyl chloride

Uniqueness

3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both indole and sulfonamide functionalities. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

606133-71-5

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H19ClN2O2S/c1-12-7-8-14(11-17(12)19)24(22,23)20-10-9-15-13(2)21-18-6-4-3-5-16(15)18/h3-8,11,20-21H,9-10H2,1-2H3

InChI Key

OJNJACWWCAJIBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)Cl

Origin of Product

United States

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